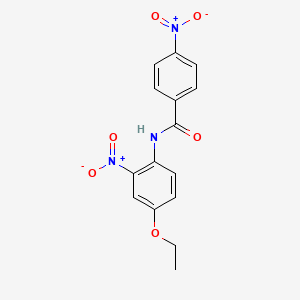

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQMNTNGYUMISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium ethoxide or other strong bases can be used to facilitate nucleophilic substitution.

Major Products

Reduction: The major product of reduction is N-(4-amino-2-aminophenyl)-4-aminobenzamide.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Chemical Synthesis

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a valuable building block for the development of more complex molecules. The compound's reactivity is enhanced by the electron-withdrawing nitro groups, which can facilitate nucleophilic substitutions and other transformations.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its strong antimicrobial potential .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways, positioning it as a candidate for therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through mitochondrial pathways.

Case Study : Research published in Cancer Research assessed the cytotoxic effects on various cancer cell lines, revealing that treatment with this compound led to a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity .

Enzyme Interaction Studies

This compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to bind to specific enzymes suggests potential applications in drug development and mechanistic studies.

Industrial Applications

The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings. Its unique chemical reactivity allows for the formulation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nitrobenzamide derivatives vary significantly based on substituents on the aromatic rings, influencing their electronic, steric, and solubility properties. Below is a comparative analysis of select analogs:

Key Observations :

- Electron-withdrawing vs. donating groups : The target compound’s 4-ethoxy group (OCH₂CH₃) offers moderate electron donation, contrasting with analogs like 4-bromo (Br, electron-withdrawing) or trifluoromethyl (CF₃, strong electron-withdrawing) substituents .

- Steric effects : Bulky groups (e.g., diphenylethyl in ) reduce molecular flexibility and may hinder crystallinity, whereas smaller substituents (e.g., methoxy, ethoxy) enhance solubility in polar solvents.

Physicochemical Properties

- Melting points : Analogs with nitro and halogen substituents (e.g., 139–142°C for ) exhibit higher melting points due to strong intermolecular interactions. The ethoxy group in the target compound may lower its melting point slightly compared to bromo/methoxy analogs.

- Solubility: Ethoxy groups enhance solubility in organic solvents (e.g., DMSO, ethanol) compared to non-polar substituents like CF₃ or diphenylethyl .

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data tables and research findings.

This compound is synthesized through a multi-step chemical process involving the reaction of 4-nitrobenzoyl chloride with 4-ethoxy-2-nitroaniline. The resulting compound features both nitro and ethoxy groups, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 224.213 g/mol.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates due to the presence of nitro groups. These intermediates can interact with various cellular components, leading to:

- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for cellular survival and proliferation.

- Antimicrobial Activity : It has demonstrated potential against various pathogens, likely through disruption of microbial cellular processes.

- Anticancer Effects : Its structure allows it to interfere with cancer cell growth by targeting specific signaling pathways .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and lung cancer .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study conducted on different bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

- Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells, with IC50 values around 25 µM .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through ROS generation and the activation of caspase-dependent apoptosis pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-(2,4-Dinitrophenyl)-4-nitrobenzamide | C13H8N4O7 | Contains two nitro groups |

| N-(4-Ethoxy-2-nitrophenyl)acetamide | C10H12N2O4 | Acetamide group instead of benzamide |

| N-(3-Methyl-4-nitrophenyl)-benzamide | C10H10N2O3 | Contains a methyl group |

These comparisons highlight how variations in substituents affect both chemical reactivity and biological activity. The presence of both nitro and ethoxy groups in this compound may enhance its therapeutic efficacy compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The Schotten–Baumann reaction is a robust method for synthesizing aromatic amides. Using 4-nitrobenzoyl chloride and 4-ethoxy-2-nitroaniline in dichloromethane with triethylamine (1.5 mmol excess) as a base at room temperature typically achieves high yields (~90%) . Key optimization parameters include:

- Stoichiometry : Equimolar ratios of acyl chloride and amine.

- Solvent : Dichloromethane ensures rapid mixing and minimizes side reactions.

- Base : Triethylamine neutralizes HCl, driving the reaction to completion.

- Monitoring : TLC (chloroform/diethyl ether/n-hexane = 6/3/1) confirms product formation within 30 minutes .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features are diagnostic?

- Methodology :

- ¹H/¹³C-NMR : The amide proton (δ ~8.95 ppm, t, J = 5.6 Hz) and aromatic protons (AA’BB’ patterns at δ 8.33–8.13 ppm for nitrobenzamide; δ 7.27–7.40 ppm for ethoxyphenyl) confirm connectivity .

- UV-Vis : Absorbance maxima at ~239 nm (π→π*) and 290 nm (n→π*) indicate conjugation between nitro and aromatic systems .

- HRMS : Molecular ion [M+H]⁺ at m/z 347.06 (calculated for C₁₅H₁₄N₃O₅) with characteristic fragments (e.g., loss of NO• radical, m/z 317) .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and nitro substituents influence reactivity and stability?

- Methodology :

- Nitro Groups : Strong electron-withdrawing effects reduce electron density on the benzene ring, increasing resistance to electrophilic substitution but enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions) .

- Ethoxy Group : Electron-donating via resonance stabilizes adjacent nitro groups, potentially reducing thermal degradation. Computational studies (DFT) can quantify charge distribution and predict sites for functionalization .

- Data Contradictions : While nitro groups generally destabilize via resonance, steric hindrance from the ethoxy group may counteract this in certain reactions (e.g., regioselective nitration) .

Q. What challenges arise in interpreting mass spectrometry data, and how can fragmentation pathways be resolved?

- Methodology :

- Fragmentation Pathways :

- Pathway 1 : Cleavage of the amide bond yields (4-nitrobenzoyl)oxonium (m/z 150) and ethoxynitrophenylammonium (m/z 197) ions .

- Pathway 2 : Sigma bond cleavage produces 4-nitrobenzamidic (m/z 167) and ethoxyphenyl fragments (m/z 180) .

- Resolution Strategies :

- MS/MS : Collision-induced dissociation (CID) distinguishes isobaric ions.

- Isotopic Labeling : ¹⁵N-labeled nitro groups clarify NO• radical loss patterns .

Q. How can computational methods predict biological or material interactions?

- Methodology :

- DFT Studies : B3LYP/6-311G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for similar nitrobenzamides), correlating with redox stability .

- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., neurokinin receptors) by aligning the nitro group with hydrophobic binding pockets .

- Validation : Compare computed electrostatic potential maps with experimental NMR chemical shifts to validate charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.